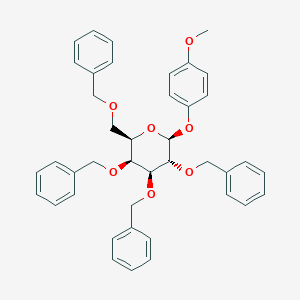

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

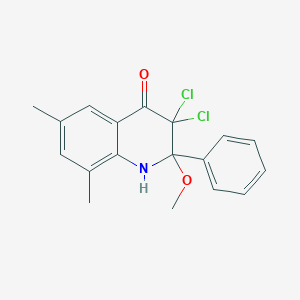

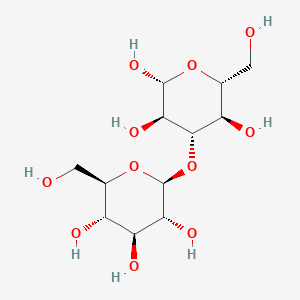

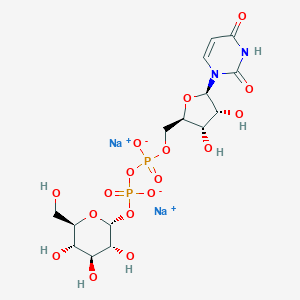

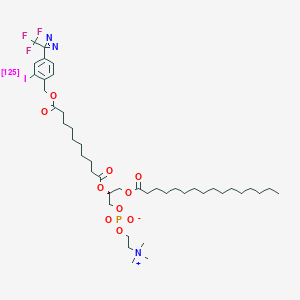

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C41H42O7 and its molecular weight is 646.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is pivotal for creating medications that target carbohydrate metabolism disorders. The benzyloxy groups protect the galactose moiety during chemical reactions, allowing for specific modifications without altering the entire molecule .

Antitumor Research

Researchers utilize this compound in antitumor studies due to its potential to interfere with certain cellular processes. It may be used to synthesize derivatives that can selectively bind to tumor cell receptors, disrupting growth and proliferation .

Antiviral Therapies

The compound’s structure is beneficial in crafting antiviral agents. Its galactose base can mimic natural sugars that viruses use to enter host cells, thereby blocking infection pathways .

Glycosylation Studies

In biochemistry, glycosylation is a critical post-translational modification. This compound is used to study the effects of glycosylation on protein function, as it can be attached to proteins or peptides in a controlled manner to observe changes in activity .

Carbohydrate-Protein Interactions

Understanding how carbohydrates interact with proteins is essential for drug design. This compound aids in mapping out these interactions, which are crucial in many biological processes, including cell adhesion and immune response .

Biomedical Imaging

Modified sugars like this compound can be tagged with imaging agents. This allows for the tracking of carbohydrate utilization in the body, providing insights into metabolic diseases and aiding in the diagnosis of conditions like cancer .

Enzyme Inhibition Studies

Enzymes that process carbohydrates are potential targets for treating various diseases. This compound can be used to create inhibitors that mimic the natural substrates of these enzymes, helping to understand their mechanism and develop new treatments .

Chemical Biology Probes

In chemical biology, probes based on this compound can be designed to investigate cellular processes involving carbohydrates. These probes can help elucidate pathways and identify potential therapeutic targets .

Mechanism of Action

Target of Action

The primary targets of 4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside are currently unknown . This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mode of Action

As a biochemical reagent, it may interact with various biological targets, leading to changes in cellular processes .

Result of Action

As a biochemical reagent, it may have diverse effects depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of biochemical reagents .

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42O7/c1-42-35-22-24-36(25-23-35)47-41-40(46-29-34-20-12-5-13-21-34)39(45-28-33-18-10-4-11-19-33)38(44-27-32-16-8-3-9-17-32)37(48-41)30-43-26-31-14-6-2-7-15-31/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYOIDTAHLOQE-WQLDJJBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)